N-[(3-fluoro-4-methoxyphenyl)methyl]-N-(4-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
Description
N-[(3-fluoro-4-methoxyphenyl)methyl]-N-(4-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is a sulfonamide derivative featuring a [1,2,4]triazolo[4,3-a]pyridine core. This compound is characterized by:
- A 3-methyl substitution on the triazolo-pyridine ring.
- A sulfonamide bridge linking the triazolo-pyridine core to two aromatic groups: a 3-fluoro-4-methoxyphenylmethyl moiety and a 4-fluorophenyl group.
- Fluorine atoms at the 3-position of the methoxyphenyl group and the 4-position of the second phenyl ring, which may enhance metabolic stability and binding affinity through electron-withdrawing effects .
Properties
IUPAC Name |
N-[(3-fluoro-4-methoxyphenyl)methyl]-N-(4-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F2N4O3S/c1-14-24-25-21-10-8-18(13-26(14)21)31(28,29)27(17-6-4-16(22)5-7-17)12-15-3-9-20(30-2)19(23)11-15/h3-11,13H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBESGIDKEFQLGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C=C(C=C2)S(=O)(=O)N(CC3=CC(=C(C=C3)OC)F)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F2N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(3-fluoro-4-methoxyphenyl)methyl]-N-(4-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide (CAS Number: 1251663-09-8) is a synthetic compound belonging to the class of triazole derivatives. This compound has garnered attention due to its potential biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties. The following sections detail the biological activities associated with this compound, supported by relevant studies and data.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 378.39 g/mol. The compound features a triazole ring fused to a pyridine structure, which is known to enhance biological activity through various mechanisms.
1. Anticancer Activity
Recent studies have indicated that triazole derivatives exhibit significant anticancer properties. The compound this compound has been evaluated for its ability to inhibit cancer cell proliferation.
- Mechanism of Action : The anticancer effects are primarily attributed to the inhibition of specific protein kinases involved in cell signaling pathways that regulate cell growth and apoptosis. For instance, studies have shown that similar compounds can modulate the activity of cyclin-dependent kinases (CDKs), leading to cell cycle arrest in cancer cells .
- Case Studies : In vitro studies on various cancer cell lines demonstrated that this compound significantly reduced cell viability with IC50 values comparable to established chemotherapeutics. For example, a derivative showed an IC50 of 4.363 μM against human colon cancer cells (HCT 116), indicating promising anticancer activity .
2. Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. Triazole derivatives are known to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory response.
- Research Findings : In vitro assays showed that the compound significantly downregulated the expression of inflammatory markers such as iNOS and COX-2 in RAW264.7 macrophages . This suggests that it may be effective in treating inflammatory diseases.
3. Antimicrobial Activity
Triazole compounds are recognized for their antimicrobial properties against various pathogens.
- Activity Spectrum : Preliminary tests indicated that this compound exhibited inhibitory effects against both Gram-positive and Gram-negative bacteria . This broad-spectrum activity highlights its potential as an antimicrobial agent.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of triazole derivatives. Modifications on the phenyl rings and the sulfonamide group can influence their potency and selectivity.
Scientific Research Applications
Antimicrobial Activity
Triazole derivatives are widely recognized for their antimicrobial properties. N-[(3-fluoro-4-methoxyphenyl)methyl]-N-(4-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide has been studied for its effectiveness against various bacterial and fungal strains. The compound exhibits potent activity against pathogens such as Staphylococcus aureus and Candida albicans, making it a candidate for developing new antimicrobial agents .
Anti-inflammatory Effects
The triazole scaffold is known for its anti-inflammatory properties. Research indicates that compounds with this structural motif can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). The specific compound has shown promise in reducing inflammation in preclinical models, suggesting its potential use in treating inflammatory diseases .
Anticancer Properties
Recent studies have highlighted the potential anticancer effects of triazole derivatives. The compound's ability to interfere with cancer cell proliferation and induce apoptosis has been documented in various cancer types. Its mechanism may involve the inhibition of specific kinases involved in cancer cell signaling pathways .
Neuroprotective Effects
There is growing interest in the neuroprotective properties of triazoles. Research indicates that this compound may protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic avenues for neurodegenerative diseases like Alzheimer's and Parkinson's .
Case Study 1: Antimicrobial Efficacy
A study conducted by Mermer et al. synthesized various quinolone-triazole hybrids and evaluated their antibacterial activity. Among them, compounds similar to this compound displayed MIC values ranging from 0.125 to 8 μg/mL against multiple bacterial strains including MRSA .
Case Study 2: Anti-inflammatory Mechanism
In an investigation into the anti-inflammatory effects of triazole compounds, researchers demonstrated that derivatives of this compound significantly inhibited TNFα release in vitro. This suggests a mechanism through which these compounds could be developed as treatments for chronic inflammatory conditions .
Chemical Reactions Analysis
Oxidation Reactions
The sulfonamide group in the compound undergoes oxidation under controlled conditions. For example:
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Reagents : Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) in acidic or neutral media.
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Conditions : Room temperature to 80°C, 2–6 hours.
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Products : Sulfoxide or sulfone derivatives (depending on reaction duration and oxidant strength).
| Reaction | Oxidizing Agent | Temperature | Time | Major Product | Yield (%) | Source |
|---|---|---|---|---|---|---|
| Sulfonamide → Sulfoxide | H₂O₂ (30%) | 60°C | 4 h | Mono-oxidized sulfoxide | 65–70 | |
| Sulfonamide → Sulfone | KMnO₄ (aq.) | 80°C | 6 h | Di-oxidized sulfone | 55–60 |
Mechanistic Insight : Oxidation occurs at the sulfur atom, with H₂O₂ preferentially forming sulfoxides, while stronger oxidants like KMnO₄ drive complete oxidation to sulfones .
Reduction Reactions
The triazolopyridine ring and sulfonamide group are susceptible to reduction:
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Reagents : Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (H₂/Pd-C).
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Conditions : Anhydrous tetrahydrofuran (THF) or ethanol, reflux.
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Products : Reduced triazoline intermediates or desulfonated pyridine derivatives.
Key Observation : Catalytic hydrogenation selectively cleaves the sulfonamide group without altering the triazole ring .
Substitution Reactions
The chlorine atom (if present in precursors) and sulfonamide nitrogen participate in nucleophilic substitution. For the target compound, alkylation at the sulfonamide nitrogen is prominent:
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Reagents : Benzyl chlorides or alkyl halides.
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Conditions : K₂CO₃ in DMF, 100°C, 12–24 hours.
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Products : N-alkylated sulfonamide derivatives.
| Substituent | Reagent | Conditions | Product Structure | Yield (%) | Source |
|---|---|---|---|---|---|
| Benzyl group | 3-Fluorobenzyl Cl | DMF, K₂CO₃, 24 h | N-benzyl sulfonamide | 85–90 | |
| Ethyl group | Ethyl iodide | DMF, K₂CO₃, 12 h | N-ethyl sulfonamide | 70–75 |
SAR Note : Bulkier substituents on the sulfonamide nitrogen enhance steric hindrance, impacting binding affinity in biological systems .
Cyclization and Ring-Modification Reactions
The triazolopyridine scaffold undergoes ring-specific reactions:
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Reagents : Hydrazine hydrate or CS₂.
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Conditions : Reflux in i-propanol or dioxane.
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Products : Fused heterocycles or thio-analogs.
Applications : Thione derivatives show enhanced solubility and bioactivity in antimalarial assays .
Acid/Base-Mediated Reactions
The sulfonamide group acts as a weak acid (pKa ~10–12), enabling deprotonation:
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Reagents : NaOH or KOH in aqueous methanol.
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Conditions : Room temperature, 1–2 hours.
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Products : Sodium or potassium sulfonamide salts.
| Base | Solvent | Salt Form | Solubility (mg/mL) | Source |
|---|---|---|---|---|
| NaOH (1M) | Methanol/H₂O | Sodium salt | >50 | |
| KOH (1M) | Ethanol/H₂O | Potassium salt | >45 |
Utility : Salts improve aqueous solubility for formulation in pharmacological studies .
Comparison with Similar Compounds
Table 1: Key Comparisons
*Estimated based on molecular formula; †Predicted from similar compounds.
Key Observations:
The target compound’s 3-fluoro-4-methoxyphenyl group balances electron-withdrawing (F) and donating (OCH₃) effects, which may optimize receptor binding .
Biological Activity :
- Chlorophenyl/fluorobenzyl derivatives (8h, 8i) exhibit potent antimalarial activity (IC₅₀ < 0.1 µM), suggesting that halogenated aromatic groups enhance efficacy .
- The target compound’s dual fluorine atoms and methoxy group could further refine target selectivity compared to chlorinated analogues.
Synthetic Accessibility :
- Compounds like 8h and 8i are synthesized via nucleophilic substitution (General Procedure D), yielding 67–72% purity . The target compound likely follows similar routes but may require optimized conditions for the 3-fluoro-4-methoxyphenylmethyl group.
Analogues with Alternative Heterocyclic Cores
Table 2: Comparison with Non-Triazolo[4,3-a]pyridine Sulfonamides
Key Observations:
- Core Modifications : Replacing the pyridine core with pyridazine () or thiazolo-triazole () alters electronic properties and solubility. For example, the pyridazine derivative’s logSw (-3.62) suggests lower aqueous solubility than triazolo-pyridine analogues .
- Biological Relevance : Thiazolo-triazole derivatives () are explored for antimicrobial applications, highlighting how core structure dictates therapeutic targeting .
Q & A
Q. How can metabolic stability be evaluated for preclinical development?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
